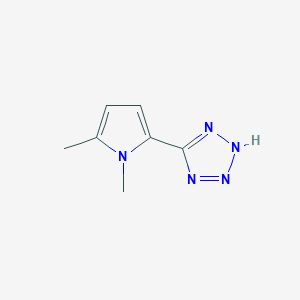

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLJXFSNUCPGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363628 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158773-71-8 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole from 1,5-dimethyl-1H-pyrrole-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole from 1,5-dimethyl-1H-pyrrole-2-carbonitrile. The core of this transformation lies in the [3+2] cycloaddition reaction between the nitrile group and an azide source, a well-established method for the formation of 5-substituted-1H-tetrazoles.[1][2][3] Tetrazole moieties are of significant interest in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acid groups, offering improved metabolic stability and other desirable physicochemical properties.[4]

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition, where the nitrile (a two-atom component) reacts with an azide (a three-atom component) to form the five-membered tetrazole ring. This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide anion.[5] The general mechanism involves the coordination of the acid catalyst to the nitrile nitrogen, increasing its electrophilicity. The azide anion then attacks the nitrile carbon, followed by cyclization to form the tetrazole ring.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed for the synthesis of 5-substituted-1H-tetrazoles from nitriles. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, safety, and environmental footprint. Below is a summary of commonly employed methods that can be adapted for the synthesis of this compound.

| Catalyst System | Solvent | Temperature | Time | Key Advantages |

| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water | Reflux | 24 h | Safer, environmentally friendly, avoids hazardous hydrazoic acid.[6][7][8] |

| Amine Salts (e.g., Pyridine HCl) | DMF | 110 °C | 8 h | Good to excellent yields under mild conditions.[1][2] |

| Silica Sulfuric Acid | DMF | 120 °C | 6-10 h | Heterogeneous catalyst, allowing for easy separation.[3][9] |

| Triethylammonium Chloride | Nitrobenzene | Microwave | - | Rapid synthesis, suitable for sterically hindered substrates.[10] |

Experimental Protocols

The following are detailed experimental protocols adapted from established literature for the synthesis of 5-substituted-1H-tetrazoles. These can serve as a starting point for the synthesis of this compound.

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water

This protocol is based on the environmentally benign method developed by Sharpless and co-workers.[6][7]

Materials:

-

1,5-dimethyl-1H-pyrrole-2-carbonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

Hydrochloric acid (3 N)

-

Ethyl acetate

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq), sodium azide (1.1 eq), zinc bromide (1.0 eq), and deionized water (to make a 0.5 M solution with respect to the nitrile).

-

Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

-

After cooling to room temperature, add 3 N hydrochloric acid until the pH of the aqueous layer is approximately 1.

-

Add ethyl acetate to the mixture and continue stirring until all solid material has dissolved.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amine Salt Catalyzed Synthesis in DMF

This protocol is adapted from methods utilizing amine salts as catalysts in an organic solvent.[1][2]

Materials:

-

1,5-dimethyl-1H-pyrrole-2-carbonitrile

-

Sodium azide (NaN₃)

-

Pyridine hydrochloride (Py·HCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid

Procedure:

-

In a round-bottomed flask, dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF.

-

Add pyridine hydrochloride (1.0 eq) and sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Logical Workflow of the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target tetrazole.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood. Avoid using metal spatulas.

-

Hydrazoic Acid: The in-situ generation of hydrazoic acid should be minimized. The use of zinc salts in water at a slightly alkaline pH helps to mitigate this risk.[6]

-

Organic Solvents: DMF and nitrobenzene are toxic and should be handled with appropriate personal protective equipment.

-

Heating: Ensure proper temperature control, especially when using microwave reactors or heating reactions for extended periods.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific experimental setup and analytical monitoring.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles - Nanjing Tech University [pure.njtech.edu.cn:443]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data and synthetic methodologies for the compound 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for its synthesis could not be located. This suggests that the compound may not be extensively characterized in publicly accessible resources. This document summarizes the general synthetic approaches for related compounds and provides context for the expected spectroscopic characteristics based on analogous structures.

Introduction

This compound is a heterocyclic compound featuring both a pyrrole and a tetrazole ring system. Tetrazole moieties are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve the metabolic stability and pharmacokinetic properties of drug candidates. The pyrrole scaffold is also a common motif in biologically active molecules. The specific substitution pattern of a 1,5-dimethyl-1H-pyrrole attached to a 1H-tetrazole ring suggests potential for unique chemical and biological properties. However, a lack of published data hinders a detailed exploration of this specific molecule.

Spectroscopic Data

A thorough search for quantitative spectroscopic data for this compound did not yield any specific experimental spectra or tabulated peak lists. While data for structurally similar compounds, such as 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, is available, it is not directly transferable to the target molecule due to the different substitution on the pyrrole ring.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | No experimental data found in the literature. |

| ¹³C NMR | No experimental data found in the literature. |

| IR Spectroscopy | No experimental data found in the literature. |

| Mass Spectrometry | No experimental data found in the literature. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not available in the surveyed scientific literature. However, the synthesis of structurally related 5-substituted-1H-tetrazoles is well-documented. A general and plausible synthetic route would likely involve the [3+2] cycloaddition of an azide source with a corresponding nitrile precursor.

General Synthetic Workflow for 5-Substituted-1H-Tetrazoles

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of an organic nitrile with an azide reagent, often in the presence of a catalyst. A hypothetical pathway for the synthesis of the target compound is outlined below.

An In-depth Technical Guide on the Physicochemical Properties of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to offer insights into its characteristics. The guide includes a detailed, representative experimental protocol for its synthesis via a common [3+2] cycloaddition reaction. Furthermore, considering the therapeutic potential of related pyrrolyl-tetrazole derivatives, a putative mechanism of action is explored through a visualization of the HIV-1 entry and fusion inhibition pathway, a known target for this class of compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this and similar chemical entities.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₉N₅ | - |

| Molecular Weight | 163.18 g/mol | - |

| Melting Point | 224-226 °C | Data for 5-(1H-pyrrol-2-yl)-2H-tetrazole. The melting point of the target compound may be lower due to the methyl groups. |

| Boiling Point | 431.0 ± 37.0 °C | Predicted value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. |

| pKa | 4.94 ± 0.10 | Predicted value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. Tetrazoles are known to be acidic, with pKa values similar to carboxylic acids. |

| LogP (XLogP3) | 0.19480 | Calculated value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. The dimethylated compound is expected to have a higher LogP value, indicating greater lipophilicity. |

| Solubility | Not available | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. Below is a representative protocol for the synthesis of the title compound from 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

1,5-dimethyl-1H-pyrrole-2-carbonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Acidify the mixture to pH 2-3 with 1M HCl. A precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, structurally related compounds have shown promise as inhibitors of the HIV-1 glycoprotein gp41.[1] gp41 is a transmembrane protein crucial for the fusion of the viral envelope with the host cell membrane, a critical step in the HIV-1 life cycle.

HIV-1 Entry and Fusion Inhibition Pathway:

The following diagram illustrates the mechanism of HIV-1 entry and how gp41 inhibitors can block this process.

Caption: HIV-1 entry mechanism and inhibition by targeting gp41.

The binding of the viral envelope protein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a conformational change. This exposes the gp41 protein, which inserts into the host cell membrane, initiating a process to form a six-helix bundle. This bundle brings the viral and cellular membranes close together, leading to fusion and the entry of the viral contents into the cell. Small molecule inhibitors, potentially including pyrrolyl-tetrazole derivatives, are thought to bind to a pocket in the pre-hairpin intermediate of gp41, preventing the formation of the six-helix bundle and thereby blocking membrane fusion.

Conclusion

This compound is a heterocyclic compound for which specific experimental physicochemical data is currently lacking in the public domain. By drawing comparisons with structurally related molecules, we can anticipate its general properties. The provided synthetic protocol offers a viable route for its preparation, enabling further research. The potential for this class of compounds to act as HIV-1 gp41 inhibitors highlights a promising area for future investigation in drug discovery and development. This guide serves as a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this and other novel pyrrolyl-tetrazole derivatives.

References

Tautomeric Forms of 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric forms of 5-(substituted-pyrrol-2-yl)-1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, and its combination with the pyrrole scaffold offers a rich chemical space for drug discovery.[1][2] This document outlines the synthetic methodologies for accessing these compounds, explores the prototropic tautomerism inherent to both the pyrrole and tetrazole rings, and presents the spectroscopic and computational approaches used for their characterization. Detailed experimental protocols, compiled quantitative data, and visual diagrams of key chemical processes are provided to serve as a comprehensive resource for researchers in this field.

Introduction to Tautomerism in 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic chemistry. For 5-(substituted-pyrrol-2-yl)-1H-tetrazoles, two primary forms of prototropic tautomerism are of critical importance: the annular tautomerism of the tetrazole ring and the prototropic tautomerism of the pyrrole ring.

The tetrazole ring can exist in two principal tautomeric forms: the 1H- and 2H-tautomers.[2] Generally, the 1H-tautomer is considered to be more stable in the condensed phase, while the 2H-form is often favored in the gas phase.[3] The position of this equilibrium can be influenced by the nature of the substituent at the C5 position, the solvent, and temperature.

The pyrrole ring, being a five-membered aromatic heterocycle, also exhibits prototropic tautomerism, although the 1H-pyrrole form is significantly more stable and aromatic than its 2H- and 3H-pyrrolenine counterparts. The interplay of these tautomeric equilibria determines the predominant species in a given environment, which in turn influences the compound's physicochemical properties, receptor binding interactions, and metabolic stability.

Synthesis of 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[4][5][6] For the synthesis of the target compounds, the appropriate substituted pyrrole-2-carbonitrile serves as the starting material.

General Experimental Protocol for the Synthesis of 5-(Pyrrol-2-yl)-1H-tetrazole

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8]

Materials:

-

Substituted pyrrole-2-carbonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq)

-

Zinc chloride (ZnCl₂) or Triethylammonium chloride (Et₃N·HCl) (catalyst)

-

N,N-Dimethylformamide (DMF) or water[9]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

To a solution of the substituted pyrrole-2-carbonitrile in DMF, add sodium azide and the chosen catalyst (e.g., ZnCl₂).

-

Heat the reaction mixture at a temperature ranging from 100 to 130 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with HCl to a pH of approximately 2-3 to protonate the tetrazole ring.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

A visual representation of the synthetic workflow is provided below.

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. scielo.org.za [scielo.org.za]

- 7. soran.edu.iq [soran.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, based on established fragmentation patterns of structurally related pyrrolyl-tetrazole compounds. The information herein is intended to support researchers in the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction

Proposed Fragmentation Pathways

The fragmentation of 5-substituted tetrazoles is highly dependent on the ionization method employed.[1][3] Both positive and negative ion modes in electrospray ionization (ESI) and electron impact (EI) ionization lead to distinct fragmentation patterns.

2.1. Positive Ion Electrospray Ionization (ESI+)

In positive ion mode, protonation of the tetrazole or pyrrole nitrogen atoms is expected. The most characteristic fragmentation pathway for protonated 5-substituted-1H-tetrazoles is the neutral loss of hydrazoic acid (HN₃).[1] This is a key diagnostic fragmentation for this class of compounds. Subsequent fragmentation would likely involve the pyrrole moiety.

2.2. Negative Ion Electrospray Ionization (ESI-)

In negative ion mode, deprotonation of the tetrazole ring is the initial step. The resulting anion characteristically undergoes the elimination of a neutral nitrogen molecule (N₂).[1] This fragmentation is a signature of the tetrazole ring in the negative ion mode.

2.3. Electron Impact Ionization (EI)

Under electron impact ionization, the molecular ion is formed, which then undergoes fragmentation. For 1,5-disubstituted tetrazoles, the primary fragmentation process is often the elimination of a nitrogen molecule (N₂).[3] The fragmentation pathways in EI-MS can be complex and are significantly influenced by the substituents.[3][4]

Predicted Fragment Ions

Based on the established fragmentation behaviors of related compounds, a table of predicted major fragment ions for this compound (Molecular Weight: 177.21 g/mol ) is presented below.

| Ionization Mode | Proposed Fragment Ion | Theoretical m/z | Proposed Neutral Loss |

| ESI+ | [M+H]⁺ | 178.11 | - |

| ESI+ | [M+H - HN₃]⁺ | 135.09 | HN₃ |

| ESI- | [M-H]⁻ | 176.09 | - |

| ESI- | [M-H - N₂]⁻ | 148.09 | N₂ |

| EI | [M]⁺˙ | 177.10 | - |

| EI | [M - N₂]⁺˙ | 149.10 | N₂ |

| EI | [C₇H₉N]⁺˙ (Pyrrole fragment) | 119.07 | C₂H₂N₄ |

| EI | [C₆H₇]⁺ (Fragment from pyrrole ring) | 79.05 | C₃H₄N₅ |

Experimental Protocols

The following is a representative experimental protocol for the analysis of pyrrolyl-tetrazole compounds by electrospray ionization mass spectrometry, adapted from a study on similar molecules.[1]

4.1. Sample Preparation The compound is dissolved in methanol to a final concentration of 10 µg/mL.

4.2. Mass Spectrometry Conditions

-

Instrument: Ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and Negative.

-

Drying Gas: Nitrogen at a flow rate of 4 L/min.

-

Nebulizer Pressure: 7 psi.

-

Capillary Voltage: 4 kV.

-

Heated Capillary Temperature: 300 °C.

-

Infusion Rate: 1.4 mL/min using a syringe pump.

-

Scan Range: m/z 50–800.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Caption: Proposed fragmentation in positive ion ESI-MS.

Caption: Proposed fragmentation in negative ion ESI-MS.

Caption: Primary proposed fragmentation in EI-MS.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to follow pathways characteristic of 5-substituted tetrazoles. Key fragmentation events include the loss of HN₃ in positive ion ESI-MS, the loss of N₂ in negative ion ESI-MS, and the initial loss of N₂ in EI-MS. These predicted pathways and fragment ions provide a solid foundation for the structural characterization and identification of this compound and its analogs in various research and development settings. Further experimental studies on the specific molecule are warranted to confirm these proposed fragmentation patterns and to establish a definitive fragmentation library.

References

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolyl-Tetrazoles

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of pyrrolyl-tetrazole compounds. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents organized spectral data, and visualizes key synthetic pathways.

Introduction

Pyrrolyl-tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The unique combination of the electron-rich pyrrole ring and the electron-deficient, nitrogen-rich tetrazole ring imparts these molecules with diverse biological activities and chemical properties. Accurate structural elucidation is paramount for understanding their structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide summarizes key NMR data for various substituted pyrrolyl-tetrazoles to aid in their identification and characterization.

Experimental Protocols

The synthesis and NMR characterization of pyrrolyl-tetrazoles involve standardized laboratory procedures. Below are typical protocols adapted from various research findings.

General Synthesis of 5-Substituted 1H-Tetrazoles:

A common method for synthesizing 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition of nitriles with an azide source.[1] A typical procedure is as follows:

-

A mixture of the starting nitrile (1 mmol), sodium azide (2 mmol), and a catalyst such as nano-TiCl₄·SiO₂ (0.1 g) is prepared in a solvent like DMF (5 mL).[1]

-

The reaction mixture is refluxed for a specified period (e.g., 2 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[1]

-

The product is precipitated by adding ice water and acidifying with 4N HCl.[1]

-

The resulting solid is collected, washed with a suitable solvent (e.g., cold chloroform), and dried to yield the pure tetrazole derivative.[1]

NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Approximately 4 mg of the purified pyrrolyl-tetrazole compound is dissolved in 0.4 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker instrument operating at frequencies like 400 MHz for ¹H and 100 MHz for ¹³C.[3][4][5]

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[6]

¹H and ¹³C NMR Data of Pyrrolyl-Tetrazoles

The chemical shifts of protons and carbons in pyrrolyl-tetrazoles are influenced by the electronic environment created by the two heterocyclic rings and any substituents. The following tables summarize representative NMR data from the literature for different classes of these compounds.

Table 1: ¹H NMR Data for Substituted Pyrrole and Tetrazole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Phenyl-1H-tetrazole[3] | DMSO-d₆ | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) |

| 5-(2-Pyridyl)-1H-tetrazole[3] | DMSO-d₆ | 8.50 (d, J = 3.2 Hz, 1H), 8.02 (d, J = 8.0 Hz, 1H), 7.78 (m, 1H), 7.41 (m, 1H) |

| 5-(Naphthalen-1-yl)-1H-tetrazole[3] | DMSO-d₆ | 8.56 (dd, J = 7.3, 1.8 Hz, 1H), 8.19 (bd, J = 8.2 Hz, 1H), 8.08-8.11 (m, 1H), 7.99 (dd, J = 7.2, 1.0 Hz, 1H), 7.63-7.70 (m, 3H) |

| 1-Phenyl-1,2,3,4-tetrasubstituted pyrrole derivative[6] | CDCl₃ | 7.25-7.58 (m, 10H, Ar-H), 6.71 (s, 1H, Ar-H), 2.22 (s, 3H, -COCH₃), 2.15 (s, 3H, -CH₃) |

| N-(2,3-Dimethylphenyl)-2-(5-phenyl-tetrazol-2-yl)acetamide[7] | DMSO-d₆ | 9.89 (s, 1H, NH), 8.11 (d, J = 7.2 Hz, 2H, CH), 7.47-7.54 (m, 3H, CH), 7.22 (d, J = 7.5, Hz, 1H, N-CH), 6.99-7.06 (m, 2H, N-CH), 5.70 (s, 2H, СH₂), 2.30 (s, 3H, СH₃), 2.18 (s, 3H, СH₃) |

Table 2: ¹³C NMR Data for Substituted Pyrrole and Tetrazole Derivatives

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |

| 5-Phenyl-1H-tetrazole[3] | DMSO-d₆ | 155.3, 131.1, 129.3, 126.8, 124.0 |

| 5-(2-Pyridyl)-1H-tetrazole[3] | DMSO-d₆ | 155.2, 150.5, 144.1, 138.6, 126.5, 123.0 |

| 5-(Naphthalen-1-yl)-1H-tetrazole[3] | DMSO-d₆ | 155.1, 133.4, 131.4, 129.9, 128.6, 128.4, 127.7, 126.7, 125.3, 125.0, 121.4 |

| 1-Phenyl-1,2,3,4-tetrasubstituted pyrrole derivative[6] | CDCl₃ | 197.76, 137.18, 136.16, 135.35, 134.19, 130.67, 129.48, 128.31, 127.63, 126.94, 126.84, 126.22, 125.35, 125.25, 122.93, 121.80, 31.14, 12.45 |

| Pyrrolo[1,2-d]tetrazole derivative[4] | acetone-d₆ | 135.6, 122.0, 111.7, 111.5, 94.2, 84.6 |

Synthetic Pathways and Logical Workflows

The synthesis of functionalized tetrazoles often involves multiple steps and can lead to different isomers. Visualizing these pathways can aid in understanding the reaction mechanisms and planning synthetic strategies.

Synthesis of 1,5- and 2,5-Disubstituted Tetrazoles

The alkylation of tetrazolate salts can yield a mixture of 1,5- and 2,5-disubstituted tetrazoles. The following diagram illustrates a general workflow for this synthesis.[8]

General Workflow for NMR Characterization

The process of characterizing a newly synthesized pyrrolyl-tetrazole compound using NMR spectroscopy follows a logical sequence from sample preparation to data analysis and structure confirmation.

Conclusion

This technical guide provides essential information for the ¹H and ¹³C NMR characterization of pyrrolyl-tetrazole derivatives. The tabulated data serves as a valuable reference for identifying these compounds and understanding the influence of substituents on their spectral properties. The detailed experimental protocols and visualized synthetic workflows offer practical guidance for researchers in the field. As the interest in pyrrolyl-tetrazoles continues to grow, a thorough understanding of their NMR characteristics will remain crucial for the advancement of their applications in science and medicine.

References

- 1. scielo.org.za [scielo.org.za]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. growingscience.com [growingscience.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. nanomedicine-rj.com [nanomedicine-rj.com]

The Pyrrole-Tetrazole Scaffold: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrrole and tetrazole rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities, underlying mechanisms, and synthetic strategies associated with the pyrrole-tetrazole core. The unique physicochemical properties of this scaffold, including its hydrogen bonding capacity, metabolic stability, and ability to act as a bioisostere for carboxylic acids, make it a privileged structure in the design of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and logical relationships to facilitate further research and drug development efforts.

I. Biological Activities of the Pyrrole-Tetrazole Scaffold

The pyrrole-tetrazole scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The nitrogen-rich nature of this fused heterocyclic system allows for diverse molecular interactions, leading to a range of biological effects.

Anticancer Activity

Derivatives of the pyrrole-tetrazole scaffold have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

| Compound Type | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine-tetrazole derivatives | HeLa (Cervical) | MTT | 1.5 - 8.2 | [1] |

| A549 (Lung) | MTT | 2.1 - 9.5 | [1] | |

| MCF-7 (Breast) | MTT | 3.4 - 11.7 | [1] | |

| Fused Pyrrole-Tetrazole Analogs | HCT-116 (Colon) | SRB | 0.8 - 5.6 | [2] |

| PC-3 (Prostate) | SRB | 1.2 - 7.9 | [2] |

Antimicrobial Activity

The pyrrole-tetrazole scaffold is a promising framework for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Substituted Pyrrole-Tetrazoles | Staphylococcus aureus | 8 - 32 | Candida albicans | 16 - 64 | [3] |

| Escherichia coli | 16 - 64 | Aspergillus niger | 32 - 128 | [3] | |

| Fused Pyrrole-Tetrazole Derivatives | MRSA | 4 - 16 | Cryptococcus neoformans | 8 - 32 | [4] |

| Pseudomonas aeruginosa | 32 - >128 | Fusarium oxysporum | 16 - 64 | [4] |

Anti-inflammatory Activity

Certain pyrrole-tetrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Type | Assay | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Aryl-substituted Pyrrole-Tetrazoles | In vitro enzyme assay | 0.15 - 1.2 | 50 - 250 | [5] |

| Fused Pyrrolopyrimidine-Tetrazoles | Cell-based assay | 0.08 - 0.75 | >100 | [6] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of a Fused Pyrrole-Tetrazole Scaffold

This protocol describes a general method for the synthesis of a pyrrolo[2,3-d][1][2][7]triazolo[5,1-b]tetrazole derivative.

Materials:

-

Substituted 2-amino-3-cyanopyrrole

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Appropriate aromatic amine

-

Glacial acetic acid

Procedure:

-

Tetrazole Ring Formation: A mixture of the substituted 2-amino-3-cyanopyrrole (1 mmol), NaN₃ (1.5 mmol), and NH₄Cl (1.5 mmol) in DMF (10 mL) is heated at 120 °C for 8-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the aminopyrrole-tetrazole intermediate.

-

Diazotization: The aminopyrrole-tetrazole intermediate (1 mmol) is dissolved in a mixture of glacial acetic acid (5 mL) and water (2 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of NaNO₂ (1.2 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Coupling Reaction: A solution of the aromatic amine (1 mmol) in glacial acetic acid (3 mL) is added to the diazotized solution at 0-5 °C. The reaction mixture is stirred for 2-3 hours, allowing the temperature to gradually rise to room temperature.

-

Work-up and Purification: The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the final fused pyrrole-tetrazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Pyrrole-tetrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The pyrrole-tetrazole compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) and a blank (medium only) are included.

-

Incubation: The plates are incubated for 48 or 72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

Pyrrole-tetrazole compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Resazurin solution (optional, as an indicator of cell viability)

Procedure:

-

Preparation of Inoculum: The microbial suspension is prepared and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution: The pyrrole-tetrazole compounds are serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.[9][10]

III. Signaling Pathways and Logical Relationships

The biological effects of the pyrrole-tetrazole scaffold are often mediated through interactions with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.

Anticancer Signaling Pathways

Pyrrole-tetrazole derivatives have been shown to interfere with signaling pathways that are critical for cancer cell proliferation and survival. One such pathway is the ERK1/2 signaling cascade , which is a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Modulation of ERK1/2 and mTOR signaling pathways by pyrrole-tetrazole derivatives in cancer cells.

Some pyrrole-tetrazole compounds have been observed to up-regulate ERK1/2 phosphorylation while simultaneously inhibiting the downstream mTOR/p70S6K pathway, leading to autophagy-mediated cell death in lung cancer cells.[7] This dual activity highlights the complex and context-dependent mechanism of action of this scaffold.

Structure-Activity Relationship (SAR) Workflow

The development of potent pyrrole-tetrazole derivatives relies on a systematic investigation of their structure-activity relationships (SAR). This iterative process involves chemical synthesis, biological evaluation, and computational modeling to identify key structural features that govern biological activity.

Caption: Iterative workflow for structure-activity relationship (SAR) studies of pyrrole-tetrazole derivatives.

Key structural modifications that often influence the biological activity of the pyrrole-tetrazole scaffold include the nature and position of substituents on both the pyrrole and tetrazole rings, as well as the linker connecting them in non-fused systems. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the binding affinity of the molecule to its biological target.[2][11]

Experimental Workflow for Target Identification

Identifying the molecular targets of bioactive pyrrole-tetrazole compounds is a critical step in understanding their mechanism of action. A common workflow integrates computational and experimental approaches.

Caption: Integrated workflow for the identification of molecular targets of pyrrole-tetrazole compounds.

Molecular docking studies can predict the binding modes and affinities of pyrrole-tetrazole derivatives to various protein targets, such as kinases and enzymes.[12][13][14] These computational predictions are then validated through in vitro binding and enzyme inhibition assays, followed by cell-based assays to confirm target engagement and elucidate the downstream cellular effects.

IV. Conclusion

The pyrrole-tetrazole scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores its significance in medicinal chemistry. The continued exploration of the structure-activity relationships, elucidation of molecular mechanisms, and optimization of pharmacokinetic properties of pyrrole-tetrazole derivatives will undoubtedly lead to the discovery of novel and potent drug candidates. This technical guide serves as a foundational resource to aid researchers in this exciting and impactful field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. atcc.org [atcc.org]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iajpr.com [iajpr.com]

Potential Therapeutic Targets for 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel heterocyclic compound, 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Due to the limited direct experimental data on this specific molecule, this paper focuses on identifying putative targets by examining the known biological activities of structurally related pyrrolyl-tetrazole derivatives and the broader class of tetrazole-containing compounds. The subsequent sections will detail these potential targets, propose comprehensive experimental workflows for target validation, and outline the necessary steps for elucidating the mechanism of action. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into this compound.

Introduction

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] Compounds incorporating a tetrazole ring have demonstrated a wide array of pharmacological activities, including antiviral, antibacterial, anticancer, antifungal, and antioxidant properties.[1] The pyrrole ring, another important heterocyclic motif, is also a constituent of numerous biologically active compounds. The combination of these two pharmacophores in this compound suggests a high potential for therapeutic utility. This guide explores the most probable therapeutic avenues for this compound based on available scientific literature for structurally analogous molecules.

Potential Therapeutic Targets and Pathways

Based on the structure of this compound and the documented activities of similar compounds, several potential therapeutic targets can be postulated.

Viral Entry Inhibition: HIV-1 gp41

A key study identified a series of 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives as inhibitors of HIV-1 gp41-mediated membrane fusion.[2] The gp41 protein is essential for the entry of the HIV virus into host cells, and its inhibition is a validated antiviral strategy. The structural similarity of this compound to these documented inhibitors makes gp41 a primary putative target.

Table 1: Anti-HIV-1 Activity of Structurally Related Pyrrolyl-Tetrazole Analogs [2]

| Compound | gp41 6-HB Formation Inhibition IC50 (µM) | Anti-HIV-1 Replication EC50 (µM) |

| 13a | 4.4 | 3.2 |

| 13j | 4.6 | 2.2 |

Note: Data for this compound is not available and requires experimental determination.

Anticancer Activity

Tetrazole derivatives have been extensively investigated for their anticancer properties.[1] While no specific studies on this compound have been reported, related compounds have shown activity against various cancer cell lines. The potential mechanisms are diverse and could involve the inhibition of kinases, interaction with DNA, or modulation of apoptotic pathways. A recent study demonstrated that a novel 5-fluorouracil analog containing a 5-Amino-1H-tetrazole moiety exhibited significant efficacy against an adenocarcinoma gastric cell line, with in-silico studies suggesting BCL2 as a potential target.[3]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrazole and tetrazole derivatives are well-documented.[4] A study on 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its ability to reduce abdominal writhing and paw edema in preclinical models, suggesting a potential role in pain and inflammation management.[4] The mechanism of action for this class of compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes or modulation of the NO/cGMP pathway.[4]

Antimicrobial Activity

Various tetrazole derivatives have demonstrated antibacterial and antifungal activities.[5] The specific targets within microbial cells are likely diverse and could include enzymes essential for cell wall synthesis, DNA replication, or metabolic pathways.

Proposed Experimental Workflows

To validate the potential therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required.

Initial In Vitro Screening

The first step involves a broad in vitro screening to identify the general biological activities of the compound.

Target Identification and Validation

Once a primary activity is confirmed, the next phase focuses on identifying the specific molecular target.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Specific parameters will need to be optimized for this compound.

HIV-1 gp41-Mediated Cell-Cell Fusion Assay

This assay assesses the ability of the compound to inhibit the fusion of cells expressing HIV-1 envelope glycoproteins with cells expressing CD4 and co-receptors.

-

Cell Culture: Maintain CHO cells stably expressing HIV-1 HXB2 envelope glycoproteins (gp120/gp41) and HeLa cells expressing CD4, CXCR4, and CCR5 in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium.

-

Assay Procedure:

-

Plate effector (CHO-HXB2) and target (HeLa-CD4/CXCR4/CCR5) cells in a 96-well plate.

-

Add the test compound at various concentrations to the wells.

-

Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for fusion.

-

Lyse the cells and measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is activated upon cell fusion.

-

-

Data Analysis: Calculate the concentration of the compound that inhibits cell-cell fusion by 50% (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate a chosen cancer cell line (e.g., AGS) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

Receptor Binding Assay

A general protocol for a competitive radioligand binding assay is described below.[6]

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Buffer: Use an appropriate buffer that maintains the stability and activity of the receptor.

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a thorough analysis of structurally related compounds provides several promising avenues for investigation. The most immediate and compelling hypothesis is its potential as an HIV-1 entry inhibitor targeting gp41. Furthermore, its chemical scaffold suggests plausible anticancer, anti-inflammatory, and antimicrobial activities. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the pharmacological profile of this compound. Rigorous and systematic investigation is warranted to uncover the full therapeutic potential of this compound and to validate the putative targets outlined herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted-1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted-1H-tetrazole moiety, a cornerstone of modern medicinal chemistry, has traversed a remarkable journey from its serendipitous discovery to its current status as a privileged structural motif in numerous blockbuster drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of this unique heterocyclic system, detailing key synthetic methodologies, quantitative data, and its profound impact on drug design, particularly as a bioisostere of the carboxylic acid group.

A Serendipitous Beginning: The Discovery of the Tetrazole Ring

The story of the tetrazole ring begins in 1885 with the Swedish chemist J. A. Bladin.[1][2] While not initially isolating the 5-substituted-1H-tetrazole, his work laid the foundation for the entire class of compounds. The first synthesis of a 5-substituted-1H-tetrazole is widely attributed to the reaction of nitriles with hydrazoic acid. For over half a century, the development of tetrazole chemistry progressed slowly, with early synthetic routes often being hazardous and low-yielding, thus limiting their widespread application. A significant turning point came in 1958 when Finnegan and co-workers developed an improved and safer procedure using sodium azide and ammonium chloride in DMF, which paved the way for more extensive investigation and application of these compounds.[1]

The Cornerstone of Synthesis: The [3+2] Cycloaddition Reaction

The most versatile and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source. This reaction has been the subject of extensive optimization over the decades, leading to a plethora of protocols with varying catalysts, solvents, and reaction conditions.

Key Experimental Protocols

Below are detailed methodologies for seminal and modern synthetic approaches to 5-substituted-1H-tetrazoles.

Protocol 1: Classical Synthesis using Ammonium Chloride

This method, a significant improvement in safety over the use of hydrazoic acid, remains a fundamental procedure.

-

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Ammonium chloride (NH₄Cl) (1.2 equiv)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the nitrile in DMF, add sodium azide and ammonium chloride.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product.

-

Collect the solid by filtration, wash with water, and dry to afford the 5-substituted-1H-tetrazole.

-

Protocol 2: Zinc(II) Catalyzed Synthesis in Water

A greener and safer alternative that often provides high yields.

-

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Zinc chloride (ZnCl₂) (0.5 equiv)

-

Water

-

-

Procedure:

-

Suspend the nitrile, sodium azide, and zinc chloride in water.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

The product often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified by recrystallization or column chromatography.

-

Protocol 3: Microwave-Assisted Synthesis

This method significantly reduces reaction times and can improve yields.

-

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Triethylammonium chloride (Et₃N·HCl) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a microwave-safe vessel, combine the nitrile, sodium azide, triethylammonium chloride, and DMF.

-

Seal the vessel and heat the mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

-

Protocol 4: One-Pot Synthesis from Aldehydes

This efficient method avoids the need to pre-form the nitrile.[3]

-

Materials:

-

Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.1 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the aldehyde and hydroxylamine hydrochloride in DMF, add copper(II) acetate and sodium azide.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) until the reaction is complete.

-

Follow a similar work-up procedure as described in Protocol 1 to isolate the 5-substituted-1H-tetrazole.

-

Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as substrate scope, desired yield, reaction time, and available equipment. The following table summarizes typical yields for the synthesis of 5-phenyl-1H-tetrazole using different methods.

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Classical | NH₄Cl | DMF | 120 | 24 | ~70-85 | [1] |

| Zinc-catalyzed | ZnCl₂ | Water | 100 | 12-24 | ~85-95 | [4] |

| Microwave-assisted | Et₃N·HCl | DMF | 150 | 0.5 | >90 | [5] |

| Silica Sulfuric Acid | SiO₂-H₂SO₄ | DMF | Reflux | 5 | 92 | [6][7] |

| Copper-catalyzed | CuSO₄·5H₂O | DMSO | 140 | 2 | 95 | [8] |

| Nano-catalyzed | nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 92 | [9] |

| One-pot from Aldehyde | Cu(OAc)₂ | DMF | 120 | 12 | ~80-90 | [3] |

The Tetrazole Advantage: A Bioisostere for Carboxylic Acids

A pivotal moment in the history of 5-substituted-1H-tetrazoles was the recognition of their ability to act as a bioisostere for the carboxylic acid functional group. This is due to several key physicochemical similarities:

-

Acidity: The pKa of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, allowing them to exist as anions at physiological pH.

-

Planarity: The tetrazole ring is planar, similar to the carboxylate group, enabling it to engage in similar interactions with biological targets.

-

Hydrogen Bonding: The tetrazole anion can act as a hydrogen bond acceptor, mimicking the interactions of a carboxylate.

Physicochemical Properties: pKa Comparison

The following table provides a comparison of the pKa values for some carboxylic acids and their corresponding 5-substituted-1H-tetrazole bioisosteres.[1][10]

| R-Group | Carboxylic Acid (R-COOH) pKa | 5-Substituted-1H-tetrazole pKa |

| H | 3.75 | 4.89 |

| CH₃ | 4.76 | 5.46 |

| C₂H₅ | 4.87 | 5.54 |

| C₆H₅ | 4.20 | 4.60 |

| p-NO₂-C₆H₄ | 3.44 | 3.73 |

| p-CH₃O-C₆H₄ | 4.47 | 4.75 |

Impact on Drug Discovery: The "Sartan" Story

The most prominent success story of 5-substituted-1H-tetrazoles in medicinal chemistry is the development of the "sartan" class of angiotensin II receptor blockers (ARBs). Losartan, the first of this class, demonstrated the power of replacing a carboxylic acid with a tetrazole to improve pharmacological properties.

The Angiotensin II Receptor Signaling Pathway and the Role of Sartans

Angiotensin II is a key regulator of blood pressure. It binds to the angiotensin II type 1 (AT₁) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Sartans, containing a 5-substituted-1H-tetrazole moiety, act as competitive antagonists at the AT₁ receptor, blocking the effects of angiotensin II and leading to vasodilation and a reduction in blood pressure.

Conclusion

From a laboratory curiosity to a multi-billion dollar drug scaffold, the journey of 5-substituted-1H-tetrazoles is a testament to the power of chemical synthesis and rational drug design. The continuous evolution of synthetic methodologies has made these compounds readily accessible, while their unique properties as carboxylic acid bioisosteres have solidified their importance in medicinal chemistry. For researchers and drug development professionals, a deep understanding of the discovery, history, and synthesis of this remarkable heterocyclic system is essential for the continued development of novel and improved therapeutics.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]

- 4. scielo.org.za [scielo.org.za]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 10. researchgate.net [researchgate.net]

Structural Elucidation of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document outlines the key analytical techniques, presents characteristic spectroscopic data, and details the experimental protocols necessary for their synthesis and characterization.

Introduction

5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives are of growing interest in drug discovery due to their diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on the primary analytical methods used to confirm the molecular structure of these compounds: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Synthesis and Experimental Workflow

The general synthesis of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives typically starts from the corresponding 1-arylpyrrole-2-carbonitrile. The key transformation is the [2+3] cycloaddition of an azide source, commonly sodium azide, to the nitrile group.

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize the characteristic quantitative data obtained from various analytical techniques for the structural elucidation of these derivatives.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of these compounds. A notable characteristic is the differential fragmentation in positive and negative ion modes.[1]

| Ion Mode | Characteristic Fragmentation | Neutral Loss | Description |

| Positive (+) | Elimination of hydrazoic acid | HN₃ | Protonation of the tetrazole ring leads to ring opening and subsequent loss of HN₃. |

| Negative (-) | Elimination of dinitrogen | N₂ | Deprotonation of the tetrazole ring is followed by the extrusion of a stable N₂ molecule. |

Table 1: Characteristic ESI-MS/MS Fragmentation Patterns.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule. The chemical shifts can be influenced by the nature of the aryl substituent.

| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrrole H-3 | 6.2 - 6.5 | |

| ¹H | Pyrrole H-4 | 6.8 - 7.1 | |

| ¹H | Pyrrole H-5 | 6.9 - 7.2 | |

| ¹H | Aryl Protons | 7.0 - 8.5 | Dependent on the substitution pattern of the aryl ring. |

| ¹³C | Pyrrole C-2 | ~125 | Carbon bearing the tetrazole group. |

| ¹³C | Pyrrole C-3 | ~110 | |

| ¹³C | Pyrrole C-4 | ~115 | |

| ¹³C | Pyrrole C-5 | ~120 | |

| ¹³C | Tetrazole C-5 | 155 - 160 | The quaternary carbon of the tetrazole ring. |

| ¹³C | Aryl Carbons | 120 - 140 | Dependent on the aryl substituent. |

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆).

IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Tetrazole) | Stretching | 3200 - 3500 (broad) |

| C-H (Aryl & Pyrrole) | Stretching | 3000 - 3150 |

| C=N (Tetrazole) | Stretching | 1600 - 1650 |

| N=N (Tetrazole) | Stretching | 1400 - 1500 |

| C-N | Stretching | 1000 - 1300 |

Table 3: Characteristic IR Absorption Frequencies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole

-

Reaction Setup: To a solution of 1-arylpyrrole-2-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and a Lewis acid catalyst, for example, zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) (1-2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The mixture is then acidified with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-50 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or ion trap instrument).

-

Positive Ion Mode Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 180-220 °C

-

-

Negative Ion Mode Parameters:

-

Capillary Voltage: -3.0 to -4.0 kV

-

Other parameters are similar to the positive ion mode.

-

-

Tandem MS (MS/MS): For fragmentation studies, select the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Record the spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Record a background spectrum of the pure KBr pellet or salt plate before acquiring the sample spectrum.

-

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Biological Significance and Signaling Pathway

Many tetrazole and pyrrole-containing compounds have demonstrated significant anticancer activity. One of the key mechanisms through which such compounds can exert their effects is by inhibiting critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation, survival, and angiogenesis.

This diagram illustrates a plausible mechanism where 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives may inhibit the PI3K enzyme, thereby blocking the downstream signaling cascade that leads to cancer cell proliferation and survival. The structural elucidation of these compounds is the foundational step in validating such hypotheses and advancing their development as potential therapeutic agents.

References

The Tetrazole Moiety: A Bioisosteric Masterkey for Carboxylic Acids in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—stands as a cornerstone of rational drug design. Among the various bioisosteric transformations, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a preeminent and widely successful strategy. This technical guide provides a comprehensive overview of the core principles underlying this bioisosteric relationship, offering a comparative analysis of physicochemical properties, detailed experimental methodologies, and a case study within a critical signaling pathway.

Physicochemical Properties: A Tale of Two Acids

While both carboxylic acids and tetrazoles are acidic functional groups capable of engaging in similar interactions with biological targets, their nuanced physicochemical differences are pivotal in optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, delocalizes the negative charge over a larger surface area compared to the more localized charge on a carboxylate anion.

Acidity (pKa)